Field: This application falls under the field of Chemical Communications .
Application Summary: Tetra [4- (4-cyanophenyl)phenyl]ethene (TCPPE) has been reported to display intense mechano-enhanced electrogenerated chemiluminescence (ECL). This property makes it a potential candidate for use as sensitive bi-functional mechanical force reporters .
Method of Application: The ECL from TCPPE is enhanced by mechanical forces, a property that is utilized in rewritable and optical-recording applications .
Results: TCPPE displays intense mechano-enhanced ECL (ΦECL,crystal = 12.1%, ΦECL,ground = 75.5%) and contrastingly mechano-chromic ECL (λECL,crystal = 478 nm, λECL,ground = 528 nm) .
Field: This application is in the field of Chemical and Biological Sensing .
Application Summary: Porphyrin molecules can be integrated into metal-organic frameworks (MOFs) or employed as organic linkers in the production of MOFs. Porphyrin-based MOFs combine the distinguishing qualities of porphyrins (e.g., fluorescent nature) and MOFs (e.g., high surface area, high porosity) to enable sensing applications with higher sensitivity, specificity, and extended target range .
Method of Application: A chemically stable Pt-TCPP/H 4 TCPE@UiO-66 MOF was produced using 1,1,2,2-Tetra(4-carboxyphenyl)ethylene (H 4 TCPE), 1,4-dicarboxybenzene (BDC), and platinum mesotetra(4-carboxyphenyl)porphyrin (Pt-TCPP) .
Results: The resulting MOF has been used for detecting a variety of targets (for example, metal ions, anions, explosives, biomolecules, pH, and toxins) .
1-(4-Cyanophenyl)-3-phenylurea is an organic compound notable for its unique structure, which includes a cyanophenyl group and a phenylurea moiety. Its molecular formula is C₁₄H₁₁N₃O, and it has gained attention in various fields, particularly medicinal chemistry and materials science. The presence of the cyano group enhances its reactivity, allowing for potential functionalization and diverse applications in drug discovery and material development .
Research indicates that 1-(4-Cyanophenyl)-3-phenylurea exhibits significant biological activity. It has been studied for its potential as a proapoptotic agent in cancer therapy, showing effectiveness against various cancer cell lines. The compound's unique structure allows for interactions with biological targets, making it a candidate for further pharmacological investigations .
1-(4-Cyanophenyl)-3-phenylurea can be synthesized through several methods:
The applications of 1-(4-Cyanophenyl)-3-phenylurea are diverse, including:
Interaction studies have shown that 1-(4-Cyanophenyl)-3-phenylurea may interact with various biological targets, potentially influencing pathways involved in apoptosis and cell proliferation. These interactions are crucial for understanding its mechanism of action and therapeutic potential in cancer treatment .
Several compounds share structural similarities with 1-(4-Cyanophenyl)-3-phenylurea. Here are some notable examples:
| Compound Name | Structural Features |
|---|---|
| 1-(4-Cyanophenyl)-3-(4-methylphenyl)urea | Contains a methyl group on the phenyl ring |
| 1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea | Contains a chlorine atom on the phenyl ring |
| 1-(4-Cyanophenyl)-3-(4-nitrophenyl)urea | Features a nitro group on the phenyl ring |
The uniqueness of 1-(4-Cyanophenyl)-3-phenylurea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in its analogs. Its reactivity due to the cyano group makes it particularly valuable for further functionalization and exploration in medicinal chemistry .
The primary synthesis of 1-(4-cyanophenyl)-3-phenylurea involves the reaction of 4-cyanophenyl isocyanate with aniline under mild conditions. This method, reported in multiple studies, proceeds via nucleophilic addition of the amine to the isocyanate group, forming the urea linkage. Typical reaction conditions include:
An alternative route utilizes CO₂ as a carbonyl source in a catalyst-free, one-pot reaction with aniline derivatives. This green chemistry approach avoids hazardous isocyanates and achieves comparable yields (75–90%) under ambient conditions.
Key Optimization Parameters:
Industrial synthesis prioritizes scalability and safety. Continuous-flow microreactor systems have been successfully employed for urea derivatives, including 1-(4-cyanophenyl)-3-phenylurea:
The compound’s cyanophenyl and urea groups undergo selective transformations:
The biological activity of 1-(4-cyanophenyl)-3-phenylurea is highly influenced by the electronic and steric properties of substituents on its phenyl rings. Research on structurally analogous phenylurea derivatives has demonstrated that modifications to the N-phenyl or cyanophenyl groups can significantly alter binding affinities and functional outcomes. For instance, the introduction of lipophilic substituents, such as methyl or chloro groups, at specific positions enhances interactions with hydrophobic pockets in target proteins. In a study comparing derivatives with varying N-alkyl chains, compounds bearing three- to four-carbon chains exhibited optimal uncoupling activity in photosynthetic electron transport systems [2]. Conversely, elongation of these chains reduced inhibitory potency, likely due to steric hindrance or reduced solubility [2].
Substituents on the phenyl ring also play a critical role. For example, 3,4-disubstitution patterns on the phenylurea moiety have been shown to improve inhibitory effects on photosystem II (PSII) by increasing steric complementarity with the D1 protein’s QB site [2] [5]. Similarly, replacing the cyanophenyl group with a nitrophenyl or chlorophenyl moiety alters electron-withdrawing effects, modulating hydrogen-bonding interactions with residues like His215 in the D1 protein [5]. These findings underscore the delicate balance between lipophilicity, steric bulk, and electronic effects in optimizing biological activity.
Quantitative Structure-Activity Relationship (QSAR) models have been pivotal in predicting the inhibitory potency of 1-(4-cyanophenyl)-3-phenylurea derivatives. A study analyzing 21 phenylurea analogs identified molar refractivity (MR) and Verloop’s steric parameters (B2(4), B4(4)) as critical descriptors for photosynthesis inhibition [2]. The QSAR equation:
$$ \text{pIC}_{50} = 0.87 \times \text{MR} - 0.12 \times \text{B2(4)} + 1.34 $$
highlighted the importance of dispersion forces (represented by MR) and steric hindrance at the para position of the phenyl ring [2]. Computational predictions further revealed that angular parameters, such as A4, influence binding by modulating molecular orientation within the QB site [2].
Machine learning approaches integrating topological polar surface area (TPSA) and logP values have also been employed to predict blood-brain barrier permeability and metabolic stability. These models suggest that derivatives with TPSA < 80 Ų and logP values between 3.5 and 5.0 exhibit favorable pharmacokinetic profiles while maintaining target affinity [7].
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided three-dimensional insights into the structural determinants of activity. A CoMFA model developed for benzofuran/benzothiophene biphenyls, which share mechanistic similarities with phenylureas, demonstrated that steric (47% contribution) and electrostatic (32% contribution) fields are critical for protein tyrosine phosphatase 1B (PTP1B) inhibition [7]. Overlaying contour maps with the PTP1B active site revealed that bulky substituents at the cyanophenyl group’s para position enhance van der Waals interactions with hydrophobic residues like Phe182 [7].
In a separate 3D-QSAR study on PSII inhibitors, CoMSIA models incorporating lipophilic fields (r² = 0.91) accurately predicted the binding affinities of phenylurea derivatives [5]. Regions near the cyanophenyl group showed strong steric and electrostatic preferences, aligning with crystallographic data showing hydrogen bonds between the cyano group and D1 protein residues [5].
Molecular docking studies have elucidated the binding mode of 1-(4-cyanophenyl)-3-phenylurea within target proteins. In the D1 protein of PSII, the cyanophenyl group occupies a hydrophobic cleft near Phe255 and Tyr254, while the urea carbonyl forms a hydrogen bond with His215 [5]. Substituents at the phenyl ring’s meta position, such as chloro or methyl groups, enhance π-π stacking with Phe265, increasing inhibitory potency by 2.3-fold compared to unsubstituted analogs [5].
Docking simulations with Staphylococcus aureus penicillin-binding protein 4 (PBP4) revealed that the phenylurea scaffold interacts with the active site via hydrophobic contacts with Val48 and Thr501, while the cyanophenyl group participates in dipole interactions with Ser298 [4]. Lead optimization based on these insights yielded analogs with 4.5-fold improved binding free energies (−9.8 kcal/mol vs. −7.1 kcal/mol for the parent compound) [4]. These findings validate the utility of molecular docking in guiding rational drug design.